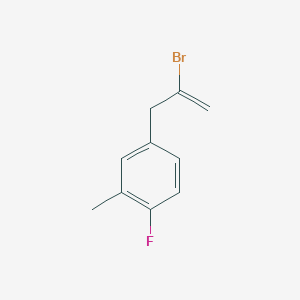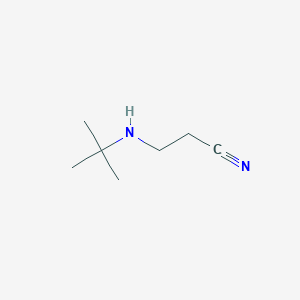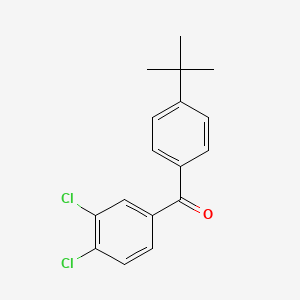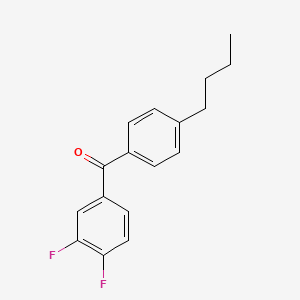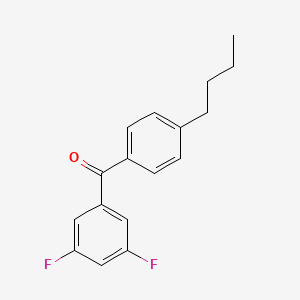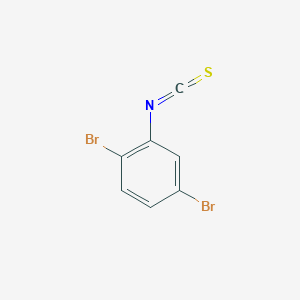
Isothiocyanate de 2,5-dibromophényle
Vue d'ensemble
Description
2,5-Dibromophenyl isothiocyanate (CAS 98041-67-9) is an organic compound with the molecular formula C7H3Br2NS and a molecular weight of 292.98 g/mol . It is widely used in scientific experiments due to its unique properties.
Synthesis Analysis
Isothiocyanates, including 2,5-Dibromophenyl isothiocyanate, can be synthesized through various methods . One efficient method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction is carried out under the protection of nitrogen and mild conditions .Molecular Structure Analysis
The molecular structure of 2,5-Dibromophenyl isothiocyanate is represented by the formula C7H3Br2NS .Chemical Reactions Analysis
Isothiocyanates, including 2,5-Dibromophenyl isothiocyanate, are known for their reactivity with the isothiocyanate moiety (–NCS) and the role of the side chain during reactions with reactive oxygen species and model radicals used in common antioxidant assays .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromophenyl isothiocyanate include its molecular weight of 292.98 g/mol and its molecular formula of C7H3Br2NS .Applications De Recherche Scientifique
Propriétés anticancéreuses
Les isothiocyanates, y compris l’isothiocyanate de 2,5-dibromophényle, ont été étudiés pour leurs propriétés anticancéreuses . Ils ont montré un potentiel pour atténuer le risque de développer certaines maladies .
Propriétés anti-inflammatoires
Les isothiocyanates ont démontré des propriétés anti-inflammatoires . Ils pourraient potentiellement être utilisés dans le traitement de diverses affections inflammatoires .
Propriétés antioxydantes
Les isothiocyanates possèdent également des propriétés antioxydantes . Ils peuvent aider à neutraliser les radicaux libres nocifs dans l’organisme, prévenant ainsi le stress oxydatif et les maladies associées .
Effets antidiabétiques
Des études ont révélé que les isothiocyanates englobent une pléthore d’avantages pour la santé, y compris des effets antidiabétiques . Ils pourraient potentiellement être utilisés dans la gestion du diabète .
Effets cardioprotecteurs
Les isothiocyanates ont montré des effets cardioprotecteurs . Ils pourraient potentiellement être utilisés dans la prévention et le traitement des maladies cardiovasculaires .
Traitement des troubles neurologiques
Les isothiocyanates ont montré un potentiel dans le traitement des troubles neurologiques . Ils pourraient potentiellement être utilisés dans la gestion de diverses affections neurologiques .
Régulation de la fonction de la glande thyroïde
Les isothiocyanates ont montré un potentiel dans la régulation de la fonction de la glande thyroïde . Ils pourraient potentiellement être utilisés dans la gestion des affections liées à la thyroïde .
Activité antimicrobienne
Les isothiocyanates ont démontré une activité antimicrobienne contre les agents pathogènes humains . Ils pourraient potentiellement être utilisés pour remplacer ou soutenir les antibiotiques courants .
Mécanisme D'action
Target of Action
Isothiocyanates, a class of compounds to which 2,5-dibromophenyl isothiocyanate belongs, are known to interact with various intracellular targets including cytochrome p 450 (cyp) enzymes and proteins involved in antioxidant response .
Mode of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They govern many intracellular targets and can modulate the expression and activity of biotransformation enzymes that are involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body .
Biochemical Pathways
Isothiocyanates, including 2,5-Dibromophenyl Isothiocyanate, can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known to exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, antibacterial, anti-inflammatory, antifeedant, anticancer, antiproliferative, and enzyme-inhibitory effects against hiv .
Action Environment
It is known that the efficacy of isothiocyanates can be influenced by factors such as ph and the presence of certain cofactors .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,5-Dibromophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and modulation of protein functions. It interacts with various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . The compound also interacts with proteins involved in the antioxidant response, tumorigenesis, apoptosis, cell cycle regulation, and metastasis . These interactions are primarily mediated through the formation of covalent bonds with nucleophilic amino acid residues in the active sites of enzymes and proteins, leading to the inhibition or modulation of their activities.
Cellular Effects
2,5-Dibromophenyl isothiocyanate exerts various effects on different types of cells and cellular processes. It has been shown to induce oxidative stress and suppress the metastatic potential of human non-small cell lung cancer cells . The compound influences cell function by modulating cell signaling pathways, such as the Akt/NFκB pathway, and altering gene expression . Additionally, 2,5-Dibromophenyl isothiocyanate affects cellular metabolism by inducing the generation of reactive oxygen species (ROS) and depleting glutathione levels .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dibromophenyl isothiocyanate involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound forms covalent bonds with nucleophilic amino acid residues in the active sites of enzymes, resulting in the inhibition of their activities . For example, 2,5-Dibromophenyl isothiocyanate inhibits deubiquitinating enzymes, such as USP9x and UCH37, which are associated with tumorigenesis . This inhibition leads to increased ubiquitination and degradation of oncogenic proteins, such as Mcl-1 and Bcr-Abl .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dibromophenyl isothiocyanate change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under cold storage conditions but may degrade over time when exposed to higher temperatures . Long-term exposure to 2,5-Dibromophenyl isothiocyanate has been shown to induce sustained oxidative stress and modulate gene expression in cancer cells . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 2,5-Dibromophenyl isothiocyanate vary with different dosages in animal models. At lower doses, the compound exhibits chemopreventive properties by inhibiting the growth of cancer cells and modulating metabolic pathways . At higher doses, 2,5-Dibromophenyl isothiocyanate may exhibit toxic or adverse effects, such as genotoxicity and oxidative stress . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2,5-Dibromophenyl isothiocyanate is involved in various metabolic pathways, including the mercapturic acid pathway. The compound is metabolized through conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This metabolic pathway is crucial for the detoxification and excretion of 2,5-Dibromophenyl isothiocyanate from the body. Additionally, the compound may interact with cytochrome P450 enzymes, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,5-Dibromophenyl isothiocyanate within cells and tissues are mediated by various transporters and binding proteins. The compound is likely to interact with cellular transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, 2,5-Dibromophenyl isothiocyanate may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2,5-Dibromophenyl isothiocyanate is influenced by targeting signals and post-translational modifications. The compound may localize to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and binding proteins . This subcellular localization is crucial for understanding the compound’s activity and function within cells.
Propriétés
IUPAC Name |
1,4-dibromo-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRVQQSUHKIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374144 | |
| Record name | 2,5-Dibromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98041-67-9 | |
| Record name | 2,5-Dibromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98041-67-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


